molecular formula C17H23ClO4 B015894 Etomoxir CAS No. 82258-36-4

Etomoxir

Cat. No.: B015894
CAS No.: 82258-36-4
M. Wt: 326.8 g/mol
InChI Key: DZLOHEOHWICNIL-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid ethyl ester is an aromatic ether.

Scientific Research Applications

  • Metabolic Effects in Rats : Horn et al. (2004) found that etomoxir increased food intake and decreased hepatic energy status in rats, indicating its potential to stimulate feeding through liver action (Horn, Ji, & Friedman, 2004).

  • Prostate Cancer Treatment : Schlaepfer et al. (2014) reported that blocking lipid catabolism with this compound might decrease prostate cancer tumor growth, suggesting its therapeutic potential in cancer treatment (Schlaepfer et al., 2014).

  • Cardiac Na+-K+ ATPase in Diabetic Rats : Kato et al. (2002) observed that this compound treatment increases α-subunit levels in diabetic rats, compensating for decreased β- and γ-subunit levels. This points to its role in addressing cardiac dysfunctions in diabetes (Kato et al., 2002).

  • Diabetes Treatment : Reaven et al. (1988) found that this compound, combined with nicotinic acid, lowered plasma glucose concentrations in diabetic rats by 150 mg/dl in 4 hours, highlighting its potential benefits for diabetes treatment (Reaven, Chang, & Hoffman, 1988).

  • Myocardial Function in Diabetic Rats : Schmitz, Rösen, and Reinauer (1995) reported that this compound significantly improved and almost normalized decreased heart function in chronic diabetic rats, making it a valuable anti-diabetic drug (Schmitz, Rösen, & Reinauer, 1995).

  • Effects on Uterine Contractions : Rizzo et al. (2011) demonstrated that this compound increases the frequency of uterine contractions but not the amplitude in the follicular phase of cows, indicating its influence on reproductive physiology (Rizzo et al., 2011).

  • Oxidative Stress in T Cells : O’Connor et al. (2018) found that this compound induces severe oxidative stress in proliferating T cells, primarily dependent upon glutamine rather than fatty acid oxidation. This suggests its impact on immune cell metabolism (O’Connor et al., 2018).

  • Cardiac Hypertrophy : Cabrero et al. (2003) indicated that this compound treatment may induce cardiac hypertrophy through increased cellular oxidative stress and NF-kappaB activation (Cabrero, Merlos, Laguna, & Carrera, 2003).

Mechanism of Action

Target of Action

Etomoxir primarily targets Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) and plays a crucial role in the bioenergetics of cells .

Mode of Action

This compound, as a CPT1 inhibitor, exerts its effects by interrupting the FAO pathway . It irreversibly binds to the CPT1 catalytic site, preventing long-chain fatty acids from entering the mitochondria . This interruption is essential to the production of ATP from fatty acid oxidation .

Biochemical Pathways

This compound affects the Fatty Acid Oxidation (FAO) pathway . By inhibiting CPT1, this compound interrupts the transport of long-chain fatty acids into the mitochondria, a crucial step in the FAO pathway . This results in a shift in energy substrate utilization from fatty acids to glucose .

Pharmacokinetics

The primary effect of this compound in vivo is a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels . These pharmacodynamic effects can be explained by its mechanism and as a consequence of the inhibition of long-chain fatty acid oxidation .

Result of Action

This compound’s action results in cytotoxic effects in certain types of cells, such as glioblastoma (GBM) cells . It reduces cell viability, stemness, and invasiveness . Furthermore, it has been shown to cause a lethal energy reduction in GBM tumorspheres .

Action Environment

The action of this compound can be influenced by environmental factors within the tumor microenvironment . For instance, metabolic adaptation of cancer stem cells (CSCs) in the tumor microenvironment can drive tumor resistance . Therefore, the efficacy and stability of this compound may vary depending on these environmental factors .

Properties

IUPAC Name

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869695
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82258-36-4
Record name Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82258-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomoxir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (etomoxir)?

A1: Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (this compound) irreversibly inhibits carnitine palmitoyltransferase I (CPT1), a key enzyme responsible for transporting long-chain acyl-coenzyme A (acyl-CoA) into mitochondria for β-oxidation. [, , , , , ]

Q2: What are the downstream consequences of CPT1 inhibition by this compound?

A2: By inhibiting CPT1, this compound reduces fatty acid β-oxidation and shifts cellular metabolism towards glucose utilization, increasing glucose oxidation in some tissues. [, , , , , , ] This metabolic shift can have significant effects on various tissues and diseases.

Q3: Does this compound affect glucose metabolism?

A3: While this compound primarily targets fatty acid oxidation, studies show it can indirectly influence glucose metabolism. This compound treatment has been shown to improve glucose tolerance and insulin action in spontaneously hypertensive rats, [] increase glucose oxidation in the heart, liver, and white adipose tissue of mice, [] and enhance glucose uptake in human skeletal muscle. []

Q4: How does this compound impact lipid metabolism beyond directly inhibiting CPT1?

A4: this compound treatment has been linked to diverse effects on de novo glycerolipid biosynthesis. Research suggests that it can redirect lipid synthesis towards 1,2-diacyl-sn-glycerol, increase glycerol flux through the de novo pathway of cardiolipin biosynthesis, and influence the synthesis of other phospholipids like phosphatidylcholine and phosphatidylethanolamine. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H27ClO4, and its molecular weight is 354.86 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic characterization, information on its structure and properties can be found in chemical databases and publications focusing on its synthesis and chemical properties.

Q7: Has this compound's performance under various conditions been studied?

A7: The provided research focuses primarily on this compound's biological activity and does not elaborate on its material compatibility or stability under varying conditions outside biological contexts.

Q8: Does this compound act as a catalyst in any known reactions?

A9: this compound functions as an enzyme inhibitor, specifically targeting CPT1, and doesn't exhibit catalytic properties in the traditional sense. [, , , , , ] Its primary application in research is modulating fatty acid metabolism and investigating downstream effects on cellular processes and disease models.

Q9: Have computational methods been applied to study this compound?

A10: While the provided research doesn't explicitly discuss computational studies on this compound, QSAR models and molecular docking simulations can be employed to understand its binding interactions with CPT1 and explore potential modifications for enhanced activity or selectivity. []

Q10: What is known about this compound's stability and formulation strategies?

A12: Specific details on this compound's stability under various conditions and formulation approaches to enhance its solubility, bioavailability, or stability are not extensively covered in the provided research. [] This information is typically addressed in pharmaceutical development studies.

Q11: What are the SHE considerations for this compound?

A13: While specific SHE regulations are not discussed, researchers should handle this compound following standard laboratory safety protocols and applicable guidelines for hazardous substances. [] Information on proper handling, storage, and disposal should be consulted from the manufacturer's safety data sheet.

Q12: What in vitro and in vivo models have been used to study this compound's efficacy?

A12: this compound's efficacy has been investigated in various models, including:

  • Cell Lines: Human acute myeloid leukemia cells [], C2C12 skeletal muscle cells [], H9c2 cardiac myoblast cells [], human myeloma cells [], and various prostate cancer cell lines. [, ]
  • Animal Models: Spontaneously hypertensive rats [, , ], diabetic rats [, , ], experimental autoimmune encephalomyelitis (EAE) models in mice and rats, [, ] obese mice, [, ] and mouse models of prostate cancer. [, ]

Q13: How effective is this compound in treating experimental autoimmune encephalitis (EAE)?

A16: this compound has shown promising results in rodent EAE models, significantly reducing clinical scores and promoting myelination compared to placebo groups. [, ] Notably, in some studies, this compound demonstrated superior efficacy compared to interferon-β, a standard MS treatment. []

Q14: Can this compound be used to target cancer cells?

A17: Preclinical studies suggest that this compound shows potential as an anti-cancer agent in various cancers. It has shown efficacy in reducing human myeloma cell proliferation [], inhibiting prostate cancer cell viability and tumor growth, [] and enhancing the efficacy of radiation therapy in lung and prostate cancer models. []

Q15: Are there known resistance mechanisms to this compound?

A18: While specific this compound resistance mechanisms are not discussed in the provided research, the development of resistance to metabolic inhibitors is a known phenomenon in cancer. [] Potential resistance mechanisms could involve upregulation of alternative metabolic pathways, increased expression of drug efflux transporters, or mutations in CPT1 itself.

Q16: What are the known toxicities and safety concerns associated with this compound?

A19: While this compound showed initial promise in preclinical studies, clinical trials investigating its use in heart failure were halted due to unacceptable liver transaminase elevations in some patients. [] This highlights the importance of careful monitoring for potential liver toxicity with this compound treatment. []

Q17: Are there biomarkers to predict this compound efficacy or monitor treatment response?

A21: While the research doesn't directly identify specific biomarkers for this compound efficacy, several metabolic parameters could potentially be explored. Monitoring changes in glucose uptake, fatty acid oxidation rates, or expression levels of CPT1 and related enzymes might offer insights into treatment response. []

Q18: What analytical techniques are used to characterize and quantify this compound?

A22: The research primarily focuses on this compound's biological effects, and doesn't detail specific analytical methods used for its characterization or quantification. [] Common techniques for analyzing this compound could include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Q19: How is fatty acid oxidation measured in the context of this compound research?

A23: Various methods are employed to assess fatty acid oxidation in this compound studies. These include measuring the oxidation of radiolabeled fatty acids, [, ] analyzing changes in oxygen consumption rates using techniques like respirometry, [, ] and assessing the levels of metabolic intermediates associated with fatty acid breakdown. [, ]

Q20: What is known about this compound's environmental impact?

A24: The provided research does not address this compound's environmental impact or degradation. [] Assessing potential ecotoxicological effects and developing strategies for responsible disposal and waste management would require dedicated environmental studies.

Q21: What are some key historical milestones in this compound research?

A21: Key milestones in this compound research include:

  • Initial Development: this compound was first synthesized and investigated as a potential treatment for type 2 diabetes due to its ability to lower blood glucose levels. [, ]
  • Cardiac Applications: Research in the 1990s highlighted this compound's potential benefits in heart failure models, demonstrating its ability to improve cardiac function and modify gene expression in overloaded hearts. [, , , , ]
  • Expanded Applications: More recently, this compound has garnered attention for its potential in treating other conditions, including autoimmune diseases like MS [, ] and various cancers. [, , , ]

Q22: How does this compound research bridge different scientific disciplines?

A22: this compound's multifaceted effects make it a valuable tool in various research areas, fostering interdisciplinary collaborations. Its use spans across:

  • Metabolism and Endocrinology: Investigating the interplay between fatty acid and glucose metabolism, insulin sensitivity, and hormonal regulation. [, , , , , , , ]
  • Cardiology: Exploring cardiac hypertrophy, heart failure, and the role of metabolic modulation in cardiac function. [, , , , , ]
  • Immunology: Understanding the role of fatty acid metabolism in immune cell function and its implications for autoimmune diseases like MS. [, ]
  • Oncology: Investigating the significance of fatty acid oxidation in cancer cell survival, proliferation, and metastasis, and exploring its potential as a target for anticancer therapies. [, , , ]

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